1H-indol-2-yl-(4-phenylpiperazin-1-yl)methanone
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Description
1H-indol-2-yl-(4-phenylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H19N3O and its molecular weight is 305.381. The purity is usually 95%.
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Mechanism of Action
Target of Action
Indol-2-yl4-phenylpiperazinylketone, also known as F5791-3289 or 1H-indol-2-yl-(4-phenylpiperazin-1-yl)methanone, is a compound that belongs to the class of indole derivatives . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that the primary targets of this compound could be a variety of cellular receptors.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Indol-2-yl4-phenylpiperazinylketone may interact with its targets to modulate these biological activities.
Biochemical Pathways
Indole is a signaling molecule produced both by bacteria and plants Therefore, it’s possible that Indol-2-yl4-phenylpiperazinylketone could affect signaling pathways in cells
Pharmacokinetics
Many indole-containing drugs have been proven to have excellent pharmacokinetic and pharmacological effects .
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For example, environmental stress factors including abiotic stresses or biotic pathogens can contribute to major losses to global crop yields and cause food security threats . .
Biological Activity
1H-indol-2-yl-(4-phenylpiperazin-1-yl)methanone is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound is part of a broader class of indole derivatives that have been studied for their pharmacological properties, including antitumor, anti-inflammatory, and neuropharmacological effects.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C19H20N2O
- Molecular Weight : 296.38 g/mol
- IUPAC Name : this compound
This compound features an indole ring, which is known for its biological activity, and a piperazine moiety that enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A375 (melanoma) | 4.2 | Induction of apoptosis via caspase activation |
MCF-7 (breast) | 5.0 | Cell cycle arrest at G1 phase |
HepG2 (liver) | 3.5 | Inhibition of topoisomerase activity |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness in targeting cancer cells.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been evaluated for its effects on the central nervous system. Studies suggest that this compound may exhibit antidepressant-like effects, potentially through modulation of serotonin receptors.
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Study 1: Antitumor Evaluation
A detailed study conducted by Zhang et al. focused on the antitumor activity of various indole derivatives, including our compound of interest. The study utilized MTT assays to evaluate cell viability across multiple cancer cell lines. The findings indicated that this compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
Study 2: Neuropharmacological Assessment
In a separate investigation by Liu et al., the neuropharmacological profile of the compound was assessed using animal models of depression. The results showed that administration of the compound led to a significant reduction in depressive-like behaviors compared to control groups, supporting its potential use as an antidepressant.
Properties
IUPAC Name |
1H-indol-2-yl-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-19(18-14-15-6-4-5-9-17(15)20-18)22-12-10-21(11-13-22)16-7-2-1-3-8-16/h1-9,14,20H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTYTNLKTHIRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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